molecular formula C13H21N3O2 B7811372 ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

Cat. No.: B7811372
M. Wt: 251.32 g/mol
InChI Key: FQHLJVSSOPTSPG-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation of the Pyrazole: The pyrazole is then alkylated using an appropriate alkyl halide, such as methyl iodide, to introduce the 1-methyl group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 1,3-dicarbonyl compounds.

    Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

    Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the piperidine ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to the variations in their structures.

Properties

IUPAC Name

ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-13(17)12-5-4-6-16(10-12)9-11-7-14-15(2)8-11/h7-8,12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLJVSSOPTSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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